3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a combination of chlorophenyl, thioether, sulfonamide, and benzothiazole moieties
Preparation Methods
The synthesis of 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide group. The chlorophenylthio moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the propanamide linkage under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial strains.
Materials Science: It is explored as a corrosion inhibitor for metals, providing a protective layer that prevents oxidation and degradation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. Additionally, the benzothiazole moiety can interact with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar compounds to 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide include:
3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: This compound also features a chlorophenyl group and a thiazole ring, but differs in its overall structure and functional groups.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: This compound contains a benzothiazole core and is used as a corrosion inhibitor.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₅H₁₃ClN₄O₂S₂
- Molecular Weight : 368.87 g/mol
Structural Features
- The presence of a 4-chlorophenyl group contributes to its lipophilicity and potential receptor interactions.
- The sulfamoyl group may enhance antibacterial activity through sulfonamide mechanisms.
- The benzo[d]thiazole moiety is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate moderate to strong activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | S. aureus | 15 | |
Compound B | E. coli | 12 | |
Compound C | Bacillus subtilis | 18 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays reveal that related compounds exhibit strong inhibition against urease, which is critical for treating conditions like urinary infections .
Table 2: Enzyme Inhibition Data
Anticancer Activity
The benzo[d]thiazole backbone has been associated with anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of breast cancer cells through various mechanisms, including the modulation of apoptotic pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives, including the compound , against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Case Study on Enzyme Inhibition : Another investigation focused on the urease inhibition potential of thiazole-based compounds. The study demonstrated that the compound exhibited an IC50 value significantly lower than standard urease inhibitors, suggesting enhanced therapeutic potential.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCSUMAHLSUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.